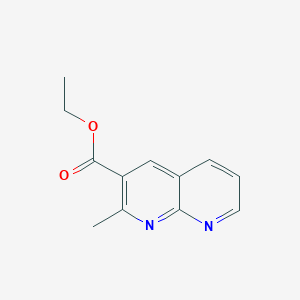

Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate

Description

Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (EMNC) is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a methyl group at position 2 and an ethyl carboxylate ester at position 2. Its synthesis typically involves Gould–Jacobs cyclization of ethyl 2-((pyridin-2-ylamino)methylene)malonate, followed by alkylation and hydrolysis steps . Characterization via $ ^1H $ NMR (e.g., δ 9.09 ppm for naphthyridine protons) and $ ^{13}C $ NMR (e.g., δ 165.8 ppm for the ester carbonyl) confirms its structure .

Properties

IUPAC Name |

ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-3-16-12(15)10-7-9-5-4-6-13-11(9)14-8(10)2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWPUGVZOQIIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390679 | |

| Record name | ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5174-88-9 | |

| Record name | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5174-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via an aldol-like condensation between the aldehyde group of 2-aminonicotinaldehyde (1) and the ketone moiety of ethyl acetoacetate (2). Piperidine or similar bases catalyze the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield the naphthyridine ring. The methyl group from ethyl acetoacetate is incorporated at position 2, while the ester remains at position 3.

Example Protocol

Structural Insights and Byproduct Management

The regioselectivity of the Friedländer reaction ensures precise placement of the methyl group. However, competing side reactions, such as over-condensation or incomplete cyclization, may occur. These are mitigated by controlling reaction temperature and stoichiometry. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying the product’s structure.

Gould-Jacobs Cyclization: Challenges in Positioning the Methyl Group

The Gould-Jacobs reaction is widely used for synthesizing 1,8-naphthyridines but typically introduces substituents at position 7 rather than position 2. This method involves the reaction of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

Standard Procedure and Limitations

- Step 1 : 2-Aminopyridine reacts with EMME to form a diethyl-N-(pyridyl)aminomethylenemalonate intermediate.

- Step 2 : Cyclization at 250°C in diphenyl ether yields ethyl 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.

While efficient for 7-substituted derivatives, this method cannot directly introduce a methyl group at position 2. Modifications, such as using methyl-substituted EMME analogs, remain unexplored in the literature and present a potential area for innovation.

Multicomponent Reactions: Expanding Synthetic Flexibility

Multicomponent reactions (MCRs) offer a one-pot strategy to construct complex naphthyridine frameworks. A notable example involves the coupling of 2-aminopyridine, aromatic aldehydes, and ethyl cyanoacetate, catalyzed by polyhalogenated sulfonamides.

Adapting MCRs for Methyl Incorporation

Replacing aromatic aldehydes with aliphatic aldehydes (e.g., propionaldehyde) could theoretically introduce alkyl groups at position 2. However, current reports focus on aryl-substituted products, and aliphatic variants remain understudied. Catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide enhance reaction efficiency but require rigorous optimization for methyl-directed synthesis.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the major preparation routes:

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedländer | 2-Aminonicotinaldehyde, ethyl acetoacetate | Methanol, piperidine, reflux | High regioselectivity for position 2 | Requires specialized aldehyde precursor |

| Gould-Jacobs | 2-Aminopyridine, EMME | Diphenyl ether, 250°C | Well-established for naphthyridines | Limited to position 7 substitution |

| Multicomponent | 2-Aminopyridine, aldehyde, ethyl cyanoacetate | Polyhalogenated catalyst, 80°C | One-pot synthesis | Primarily yields aryl-substituted products |

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative, a critical step in synthesizing bioactive molecules.

| Condition | Reagent/Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Alkaline hydrolysis | 10% NaOH in ethanol | 2-Methyl-1,8-naphthyridine-3-carboxylic acid | >90% | |

| Acidic hydrolysis | HCl (pH 4) | Same as above | 85–90% |

This reaction is pivotal for generating intermediates used in antihistaminic and antimicrobial agents .

Alkylation at the N-1 Position

The nitrogen at position 1 of the naphthyridine ring is susceptible to alkylation, enabling the introduction of substituents for enhanced biological activity.

These alkylated derivatives exhibit improved pharmacokinetic properties and target specificity .

Substitution Reactions

The ester group participates in nucleophilic substitution reactions, enabling diverse functionalizations.

Hydrazide Formation

Reaction with hydrazine hydrate replaces the ethoxy group with a hydrazide:

-

Conditions : Ethanol, reflux, 6–8 hours.

-

Yield : 75–80%.

-

Application : Intermediate for anticancer and antimicrobial agents.

Amide Formation

Condensation with amines (e.g., 2-aminopyridine) under peptide coupling conditions:

-

Reagents : DCC (dicyclohexylcarbodiimide), DMAP (dimethylaminopyridine).

-

Product : 2-Methyl-1,8-naphthyridine-3-carboxamide derivatives .

Oxidation and Reduction Reactions

The methyl group and aromatic system undergo selective redox transformations.

Oxidation of the methyl group to a carboxylic acid is used to modify compound polarity, while hydrogenation reduces ring aromaticity for specialized applications .

Ring Functionalization via Friedländer and Gould-Jacobs Reactions

Though primarily used in synthesis, these methods enable further derivatization of the core structure:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is part of a larger class of naphthyridine derivatives, which are known for their diverse pharmacological properties. Research indicates that derivatives of naphthyridine can exhibit significant biological activities, including:

- Antihistaminic Activity : Some studies have shown that naphthyridine derivatives can act as effective antihistamines. For instance, derivatives have been designed and evaluated for their ability to inhibit histamine release and alleviate allergic responses in animal models . this compound may share similar properties due to its structural characteristics.

- Antimicrobial Properties : Naphthyridine compounds have demonstrated antibacterial effects against various pathogens, including strains such as Klebsiella pneumoniae and Staphylococcus aureus. This suggests that this compound could be explored for developing new antibiotic agents .

Antimicrobial Applications

The antimicrobial potential of this compound is particularly noteworthy. Several studies have highlighted the effectiveness of naphthyridine derivatives in combating bacterial infections. The mechanisms through which these compounds exert their antimicrobial effects may involve:

- Inhibition of Bacterial Growth : Research has indicated that certain naphthyridine derivatives can inhibit the growth of bacteria by interfering with metabolic pathways or by disrupting cell wall synthesis. this compound could be further investigated for its specific interactions with bacterial enzymes.

- Potential as Antifungal Agents : There are indications that naphthyridine derivatives may also possess antifungal properties, making them candidates for broader applications in treating infections caused by fungi .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions with various reagents to introduce functional groups that enhance its biological activity. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate | Hydroxy group at the 4-position | Higher solubility and reactivity |

| Ethyl 6-bromo-1,8-naphthyridine-3-carboxylate | Bromine substitution at the 6-position | Different antimicrobial properties |

| Ethyl 2-amino-1,8-naphthyridine-3-carboxylate | Amino group at the 2-position | Potentially more reactive due to amino group |

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can bind to the active sites of proteins, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activities

Antimicrobial Activity

- EMNC Derivatives : Esters of 2-methyl-1,8-naphthyridine-3-carbamic acid (e.g., Curtius rearrangement products) exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli .

- Chlorinated Analogs : Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate (CAS 944709-62-0) shows enhanced antibacterial potency due to the chloro group’s electronegativity .

- 1,8-Naphthyridine-3-carboxylic Acids : Hydrolysis of EMNC esters yields carboxylic acids (e.g., 4a and 4b) with improved solubility and in vivo antihistaminic activity .

Neuroprotective and Enzymatic Effects

Physicochemical and Spectroscopic Comparisons

Biological Activity

Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antihistaminic activities, supported by relevant research findings and case studies.

1. Antimicrobial Activity

Naphthyridine derivatives have shown significant antimicrobial properties. This compound exhibits activity against various bacterial strains. Research indicates that structurally similar compounds have demonstrated broad-spectrum antibacterial effects.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 4-Oxo-1,8-naphthyridine-3-carboxylic acid | Staphylococcus aureus, E. coli | High |

| This compound | Klebsiella pneumoniae, Pseudomonas aeruginosa | Moderate to High |

| 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Enterococcus strains | Comparable to ciprofloxacin |

The compound's effectiveness is attributed to its ability to inhibit bacterial growth through mechanisms such as DNA gyrase inhibition and disruption of cellular processes essential for microbial survival .

2. Anticancer Properties

The anticancer potential of naphthyridine derivatives has been a focal point in recent studies. This compound has shown promise in targeting cancer cells through various mechanisms.

A study investigating the effects of similar naphthyridine compounds revealed that they could induce apoptosis in cancer cell lines by activating caspases and downregulating anti-apoptotic proteins like XIAP (X-linked inhibitor of apoptosis protein). This leads to increased cell death in malignant cells .

Table 2: Anticancer Activity of Naphthyridine Derivatives

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| Aaptamine | Non-small cell lung cancer | G1 cell cycle arrest, apoptosis induction |

| This compound | Various cancers | Caspase activation, PI3K/AKT pathway modulation |

The modulation of the PI3K/AKT pathway is particularly noteworthy as it plays a crucial role in cell survival and proliferation .

3. Antihistaminic Activity

Research on antihistaminic activity has identified naphthyridine derivatives as potential candidates for treating allergic reactions. This compound has been evaluated for its ability to act as an H1 receptor antagonist.

Table 3: Antihistaminic Activity Evaluation

| Compound | Test Model | Effectiveness |

|---|---|---|

| Compound 5a1 | Guinea pig trachea | Promising bronchorelaxant effect |

| This compound | In vivo models | Moderate effectiveness |

Molecular docking studies suggest that these compounds interact effectively with the H1 receptor, providing insights into their potential as therapeutic agents for allergic conditions .

Q & A

Synthesis and Optimization

Basic: Q. Q1. What is the standard synthetic route for preparing ethyl 2-methyl-1,8-naphthyridine-3-carboxylate and its derivatives? The compound is typically synthesized via the Gould–Jacobs reaction. Key steps include:

- Condensation of 2-aminopyridine with ethoxy methylene malonate to form diethyl 2-((pyridin-2-ylamino)methylene)malonate .

- Cyclization in diphenyl ether under reflux to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

- N-alkylation using sodium hydride and alkyl halides (e.g., benzyl chloride) to introduce substituents .

- Acid hydrolysis (10% NaOH) to convert esters to carboxylic acids .

Advanced: Q. Q2. How can reaction conditions be optimized to improve yields in Gould–Jacobs cyclization?

- Solvent choice : Diphenyl ether facilitates high-temperature cyclization (reflux at ~260°C) without decomposition .

- Catalysis : Microwave-assisted methods reduce reaction time (e.g., 35 minutes at 120°C in 1,4-dioxane/NaOH) compared to traditional reflux .

- Purification : Column chromatography (MeOH:CHCl₃) or recrystallization (ethanol) enhances purity .

- Example: Microwave synthesis of 1,8-naphthyridine derivatives achieved 48–86% yields vs. 34–61% via conventional methods .

Structural Characterization

Basic: Q. Q3. What analytical techniques are essential for confirming the structure of 1,8-naphthyridine derivatives?

- 1H NMR : Identifies aromatic protons (δ 8.02–9.11 ppm for naphthyridine core) and substituents (e.g., CH₂CH₃ at δ 1.45 ppm) .

- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 390.2 for C₁₉H₂₃N₄O₄F) validate molecular formulas .

Advanced: Q. Q4. How can X-ray crystallography resolve ambiguities in substituent positioning?

- Single-crystal X-ray diffraction (via SHELX software) provides precise bond lengths/angles, confirming regiochemistry. For example, SHELXL refines high-resolution data to distinguish between 1,8-naphthyridine isomers .

Computational and Biological Evaluation

Basic: Q. Q5. How are PASS and ADMET predictions applied to prioritize 1,8-naphthyridine analogs for synthesis?

- PASS (Prediction of Activity Spectra) : Predicts antihistaminic (Pa > 0.7) or neuroprotective activity .

- ADMET : Filters compounds with poor solubility (LogP >5) or hepatotoxicity risks .

Advanced: Q. Q6. What strategies reconcile discrepancies in biological activity data across analogs?

- Structural tuning : Modifying the C7 substituent (e.g., piperazine vs. benzothiazole) alters target affinity. For instance, ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]- derivatives show enhanced Bcl-2 induction (neuroprotection) vs. unsubstituted analogs .

- Dose-response studies : Neuroprotective effects of ITH4012 (IC₅₀ = 0.8 μM for AChE inhibition) correlate with Bcl-2 upregulation at 0.01–3 μM .

Methodological Challenges

Advanced: Q. Q7. How are regioselectivity issues addressed during N-alkylation of the naphthyridine core?

- Base selection : Sodium hydride in DMF promotes selective alkylation at N1 over N8 due to steric and electronic factors .

- Microwave vs. conventional heating : Microwave irradiation enhances regiocontrol (e.g., 86% yield for C7-piperazine derivatives vs. 45% via reflux) .

Functional Group Transformations

Advanced: Q. Q8. What are the challenges in hydrolyzing ethyl esters to carboxylic acids without side reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.